An In-depth Technical Guide to the Physical Properties of (2R,6R)-2,6-dimethylpiperidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (2R,6R)-2,6-dimethylpiperidine Hydrochloride
This guide provides a comprehensive overview of the core physical properties of (2R,6R)-2,6-dimethylpiperidine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental methodologies and the scientific principles governing these properties.
Introduction: The Significance of Stereochemistry
(2R,6R)-2,6-dimethylpiperidine hydrochloride is the hydrochloride salt of the trans-enantiomer of 2,6-dimethylpiperidine. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of two methyl groups at the 2 and 6 positions creates three stereoisomers: the chiral (2R,6R) and (2S,6S) enantiomers (the trans isomers) and the achiral meso (2R,6S) compound (the cis isomer).[2] The precise three-dimensional arrangement of these methyl groups in the (2R,6R) configuration imparts specific conformational constraints and chiral recognition capabilities, making it a valuable building block in stereoselective synthesis.[2] Understanding the physical properties of its hydrochloride salt is paramount for its effective use in synthesis, formulation, and quality control.
Core Physical Properties
The physical characteristics of a compound are dictated by its molecular structure. In the case of (2R,6R)-2,6-dimethylpiperidine hydrochloride, the trans orientation of the two methyl groups on the piperidine ring and its ionic nature as a hydrochloride salt are key determinants of its behavior.
General Properties
A summary of the fundamental physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from typical amine hydrochlorides |
| Melting Point | 243-245 °C | [4] |
Expert Insight: The relatively high melting point is characteristic of an ionic salt compared to its free base, (2R,6R)-2,6-dimethylpiperidine. The crystal lattice energy of the salt, governed by electrostatic interactions between the piperidinium cation and the chloride anion, requires significant thermal energy to overcome.
Solubility Profile
The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical parameter influencing its bioavailability, formulation, and reaction conditions. As an amine hydrochloride, (2R,6R)-2,6-dimethylpiperidine hydrochloride is a polar, ionic compound.[5] This dictates its solubility in various solvent systems.
Principle of "Like Dissolves Like":
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Polar Protic Solvents: High solubility is anticipated in polar protic solvents such as water, methanol, and ethanol.[5] The ability of these solvents to form strong ion-dipole interactions and hydrogen bonds with the piperidinium cation and the chloride anion facilitates the dissolution process.[5]
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Polar Aprotic Solvents: Moderate to low solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). While these solvents have high dielectric constants, they are less effective at solvating the chloride anion compared to protic solvents.
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Nonpolar Solvents: Very low solubility is predicted in nonpolar solvents such as hexanes, toluene, and diethyl ether.[5] These solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.
Experimental Determination of Solubility:
A standard and reliable method for quantifying solubility is the isothermal equilibrium method.[5] This self-validating system ensures that a true equilibrium is reached, providing accurate and reproducible data.
Protocol: Isothermal Equilibrium Solubility Determination
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Preparation of Saturated Solutions: Add an excess amount of (2R,6R)-2,6-dimethylpiperidine hydrochloride to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
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Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5] Preliminary studies should be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to permit the sedimentation of the undissolved solid. Centrifugation can be employed to expedite this process.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm).
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable concentration-dependent method.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure precision, with the results reported as the mean ± standard deviation.
Caption: Isothermal Equilibrium Solubility Workflow.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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N-H Protons: Due to protonation of the nitrogen, two protons will be attached to the nitrogen. These protons are expected to appear as a broad signal at a downfield chemical shift, the position of which is dependent on the solvent and concentration.
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C-H Protons at C2 and C6: The methine protons at the stereocenters will be coupled to the adjacent methylene protons and the methyl protons. The trans-diequatorial orientation of the methyl groups in the preferred chair conformation would result in a specific coupling constant pattern.
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Methyl Protons: The two methyl groups are chemically equivalent and are expected to appear as a doublet due to coupling with the adjacent methine proton.
-
Piperidine Ring Methylene Protons: The protons on carbons 3, 4, and 5 will exhibit complex splitting patterns due to geminal and vicinal coupling.
Expected ¹³C NMR Spectral Features:
-
C2 and C6: These two carbons are equivalent and will appear as a single signal.
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Methyl Carbons: The two methyl group carbons are also equivalent and will give rise to a single upfield signal.
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C3, C5, and C4: These methylene carbons will appear as distinct signals in the aliphatic region of the spectrum.
Protocol: NMR Spectrum Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of (2R,6R)-2,6-dimethylpiperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For (2R,6R)-2,6-dimethylpiperidine hydrochloride, the IR spectrum will be characterized by vibrations associated with the piperidinium ion and the alkyl framework.
Expected Key IR Absorptions:
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N-H Stretching: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ corresponding to the stretching vibrations of the N⁺-H bonds of the secondary ammonium salt.
-
C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds of the methyl and methylene groups.
-
N-H Bending: An absorption band around 1500-1600 cm⁻¹ can be attributed to the bending vibration of the N⁺-H bond.
-
C-H Bending: Bands in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.
Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)
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Sample Preparation: Grind a small amount (1-2 mg) of (2R,6R)-2,6-dimethylpiperidine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum will show the mass of the protonated free base.
Expected Mass Spectrum Features:
-
Molecular Ion Peak: The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), will show a prominent peak corresponding to the protonated free base, [C₇H₁₅N + H]⁺, at m/z 114.13.
-
Fragmentation Pattern: Depending on the ionization energy, fragmentation may occur, leading to smaller charged fragments. Common fragmentation pathways for piperidines involve the loss of alkyl groups.
Protocol: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of (2R,6R)-2,6-dimethylpiperidine hydrochloride in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Crystal Structure
The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the crystal lattice. For (2R,6R)-2,6-dimethylpiperidine hydrochloride, it would confirm the trans stereochemistry and reveal the packing of the ions in the solid state. Although specific crystallographic data for this compound is not publicly available, the general methodology for its determination is well-established.
Expert Insight: The piperidine ring in the (2R,6R) isomer is expected to adopt a stable chair conformation with both methyl groups in equatorial positions to minimize steric strain. X-ray crystallography would confirm this preferred conformation in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Caption: Logical Flow of Compound Analysis.
Conclusion
The physical properties of (2R,6R)-2,6-dimethylpiperidine hydrochloride are a direct consequence of its specific stereochemistry and its nature as an ionic salt. Its high melting point and predicted solubility profile are characteristic of such compounds. Spectroscopic analysis provides the necessary tools for its unambiguous identification and structural confirmation. A thorough understanding of these properties, grounded in robust experimental methodologies, is essential for the successful application of this important chiral building block in research and development.
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